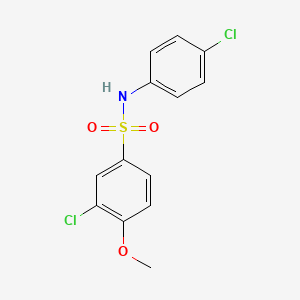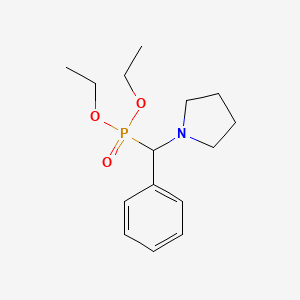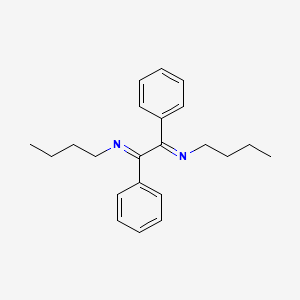
(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine is an organic compound characterized by its unique structure, which includes two phenyl groups and two butyl groups attached to an ethane backbone with imine functionalities. This compound is part of the Schiff base family, known for their imine or azomethine functional groups (>C=N–). Schiff bases are widely used in various fields due to their ability to form stable complexes with metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine typically involves the condensation reaction between an aldehyde or ketone and a primary amine. For this compound, the reaction between dibutylamine and benzaldehyde under acidic or basic conditions is common. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The reaction mixture is continuously fed into the reactor, and the product is collected and purified using techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine undergoes various chemical reactions, including:
Oxidation: The imine groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are used for substitution reactions.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Used in the synthesis of dyes and pigments due to its ability to form stable colored complexes.
Mecanismo De Acción
The mechanism of action of (1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various effects. For example, in antimicrobial applications, the compound can disrupt microbial cell membranes, leading to cell death. In anticancer research, the compound may interfere with cellular processes such as DNA replication and repair.
Comparación Con Compuestos Similares
Similar Compounds
- (1E,2E)-1,2-bis(2-(1H-imidazol-1-yl)-1-phenylethylidene)hydrazine
- (1E,2E)-3,3’-bis[(4-bromophenyl)-3,3’-(4-methy-1,2-phenylene diimine)] acetaldehyde dioxime
Uniqueness
(1E,2E)-N~1~,N~2~-Dibutyl-1,2-diphenylethane-1,2-diimine is unique due to its specific combination of butyl and phenyl groups, which confer distinct chemical properties and reactivity. Its ability to form stable metal complexes makes it particularly valuable in coordination chemistry and industrial applications.
Propiedades
Número CAS |
906560-91-6 |
|---|---|
Fórmula molecular |
C22H28N2 |
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
N,N'-dibutyl-1,2-diphenylethane-1,2-diimine |
InChI |
InChI=1S/C22H28N2/c1-3-5-17-23-21(19-13-9-7-10-14-19)22(24-18-6-4-2)20-15-11-8-12-16-20/h7-16H,3-6,17-18H2,1-2H3 |
Clave InChI |
OOZLGNKYUTUAFC-UHFFFAOYSA-N |
SMILES canónico |
CCCCN=C(C1=CC=CC=C1)C(=NCCCC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


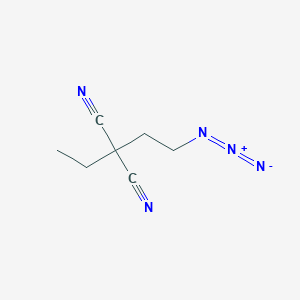
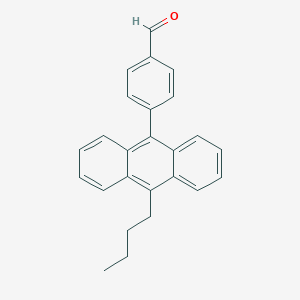
![Acetamide,N-(3-methylbutyl)-2-[[2-(4-methylphenyl)-4-quinazolinyl]thio]-](/img/structure/B12598645.png)
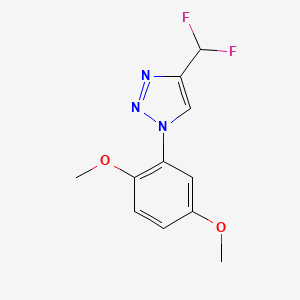
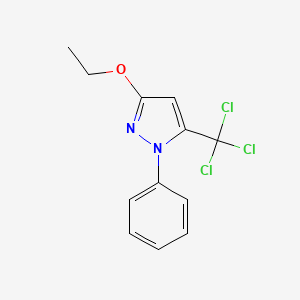
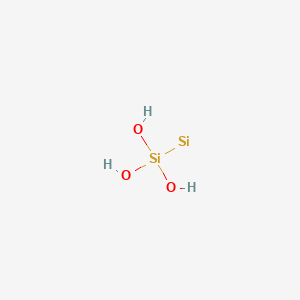
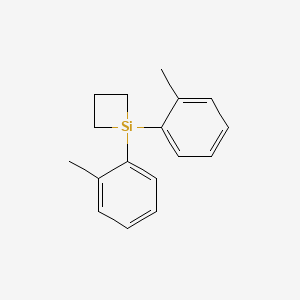
![4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12598679.png)
![[(3-Chlorophenyl)ethynyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12598687.png)
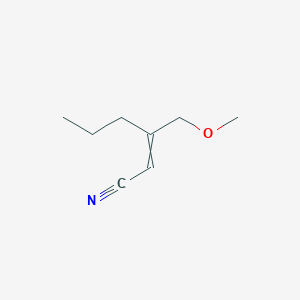
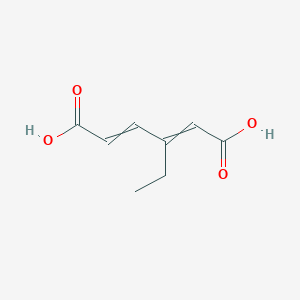
![[2-(Benzenesulfonamido)-2-oxoethyl] dihydrogen phosphate](/img/structure/B12598712.png)
